molecular formula C11H14O3S B13643096 1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one

1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13643096
M. Wt: 226.29 g/mol
InChI Key: KNBDUKYTSZWIHW-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one is an organic compound characterized by the presence of both hydroxyl and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 2,4-dihydroxyacetophenone with propylthiol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The thioether group can be reduced to a thiol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Conditions often involve strong bases like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of thiols.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one exerts its effects involves interactions with various molecular targets:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

    Cell Signaling: It can modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(methylthio)ethan-1-one
  • 1-(2,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one
  • 1-(2,4-Dihydroxyphenyl)-2-(butylthio)ethan-1-one

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one is unique due to its specific combination of hydroxyl and propylthio groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H14O3S/c1-2-5-15-7-11(14)9-4-3-8(12)6-10(9)13/h3-4,6,12-13H,2,5,7H2,1H3

InChI Key

KNBDUKYTSZWIHW-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

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